1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

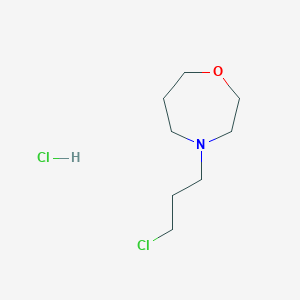

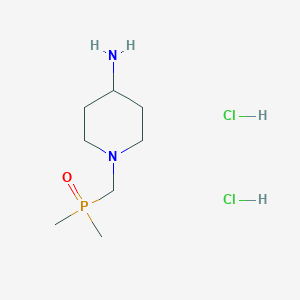

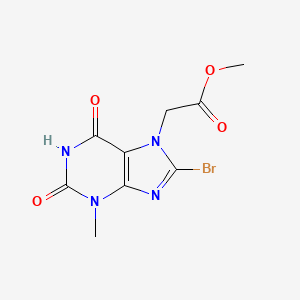

“1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride” is a synthetic compound with the CAS Number: 2503204-69-9 . It has a molecular weight of 263.15 and its IUPAC name is (4-aminopiperidin-1-yl)methyl)dimethylphosphine oxide dihydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-8(9)4-6-10;;/h8H,3-7,9H2,1-2H3;2*1H . This indicates that the compound has a piperidine ring with a dimethylphosphoryl group attached to it.Scientific Research Applications

Synthesis and Reactivity

- Phosphorylated Ynamines Synthesis : Research demonstrates that secondary amines like piperidine can react with chloroethynylphosphonates to form phosphorylated ynamines. This process is significant in the synthesis of compounds with potential applications in various fields including medicinal chemistry and material science (Svintsitskaya, Aleksandrova, Dogadina, & Ionin, 2008).

Analytical Methods

- Determination in Water Samples : Amines like piperidine are analyzed in wastewater and surface water using gas chromatography-mass spectrometry. This is crucial for environmental monitoring and assessing the impact of these compounds in aquatic ecosystems (Sacher, Lenz, & Brauch, 1997).

Chemical Transformations

Domino Reactions in Synthesis : Secondary amines including piperidine are used in domino reactions for synthesizing dihydrothiophenes and spirocyclic compounds. These reactions are significant for the development of new synthetic methodologies in organic chemistry (Sun, Zhang, Xia, & Yan, 2009).

Catalytic Applications : Piperidine, as an organo-base catalyst, is used in one-pot, four-component reactions for synthesizing 1,4-dihydropyridines. This method highlights the role of amines in catalysis and the synthesis of complex molecules (Ramesh, Madhesh, Małecki, & Lalitha, 2016).

Formation of Sulphur–Nitrogen Heterocycles : Piperidine-1-sulphenyl chloride reactions with diamines to create sulphur–nitrogen heterocycles, indicating its utility in synthesizing novel chemical structures (Bryce, 1984).

Photophysical Studies

- Study of Borondipyrromethene Analogues : Piperidine analogues are investigated for their photophysical properties, crucial in understanding the fluorescence behavior of organic compounds and their applications in materials science (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-(dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N2OP.2ClH/c1-12(2,11)7-10-5-3-8(9)4-6-10;;/h8H,3-7,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFOAMYYWHNWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CN1CCC(CC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylphosphorylmethyl)piperidin-4-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol](/img/structure/B2608349.png)

![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)

![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]prop-2-enamide](/img/structure/B2608355.png)

![Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2608357.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)